2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide
Description
This compound belongs to the triazolopyrazine class of heterocyclic molecules, characterized by a fused triazole-pyrazine core. The structure includes a 3,5-dimethylpiperidin-1-yl substituent at the 8-position of the triazolopyrazine ring and an acetamide group linked to a 2-fluoro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2/c1-13-4-5-17(16(22)9-13)24-18(29)12-28-21(30)27-7-6-23-19(20(27)25-28)26-10-14(2)8-15(3)11-26/h4-7,9,14-15H,8,10-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMADINVLBLORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide is a member of the triazolopyrazine class of compounds. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.42 g/mol. Its structure features a triazolo[4,3-a]pyrazine core, which is known for its pharmacological versatility.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₆O₂ |
| Molecular Weight | 318.42 g/mol |
| CAS Number | 1251620-40-0 |
Antibacterial Activity
Research has indicated that triazolopyrazine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds similar to This compound demonstrate moderate to strong antibacterial activity against various bacterial strains.
- Mechanism of Action : The antibacterial effects are often attributed to the compound's ability to interact with bacterial DNA gyrase and topoisomerase IV. This interaction disrupts bacterial DNA replication and transcription processes.
- Case Studies : In a comparative study involving various triazolopyrazine derivatives:
Antifungal and Antidiabetic Properties
In addition to antibacterial activity, several studies have highlighted antifungal and antidiabetic properties associated with triazolopyrazine derivatives:
- Antifungal Activity : Compounds within this class have shown effectiveness against common fungal pathogens.
- Antidiabetic Effects : The triazolo[4,3-a]pyrazine scaffold is linked to improved insulin sensitivity and glucose metabolism in diabetic models .
Structure–Activity Relationship (SAR)
The biological efficacy of these compounds is significantly influenced by their structural components:
- Substituents on the piperidine ring enhance lipophilicity and cellular permeability.
- Electron-donating groups at specific positions on the aromatic rings have been correlated with increased antibacterial activity .
Research Findings
Recent studies have synthesized various derivatives of triazolo[4,3-a]pyrazines and evaluated their biological activities:
- Synthesis Techniques : Compounds were synthesized using standard organic chemistry techniques including NMR spectroscopy for structural confirmation.
- Biological Assays : In vitro assays were conducted to assess the antibacterial and antifungal activities using standard microbroth dilution methods.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | Substituent at Position 8 (Triazolopyrazine) | Acetamide Substituent | Molecular Formula | Average Mass (g/mol) |
|---|---|---|---|---|
| 2-[8-(3,5-Dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-fluoro-4-methylphenyl)acetamide | 3,5-Dimethylpiperidin-1-yl | 2-Fluoro-4-methylphenyl | Not provided | Not provided |
| N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide | 4-(2-Methylphenyl)piperazin-1-yl | 3-Isopropylphenyl | C₂₇H₃₁N₇O₂ | 485.59 |
| 2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide | 3-Methylpiperidin-1-yl | 3-(Methylsulfanyl)phenyl | C₂₃H₂₆N₆O₂S | 474.56 |
Key Differences and Implications:
Substituent at Position 8 :
- The target compound’s 3,5-dimethylpiperidin-1-yl group introduces a rigid, branched aliphatic structure, which may enhance membrane permeability compared to the 4-(2-methylphenyl)piperazinyl group in ’s compound (flexible aromatic-amine system) or the 3-methylpiperidinyl group in ’s compound (linear aliphatic chain) .
- Piperazine derivatives (e.g., ) often exhibit improved solubility due to their basic nitrogen, whereas piperidine analogs (e.g., target compound) may prioritize lipophilicity .
Acetamide Substituents :
- The 2-fluoro-4-methylphenyl group in the target compound combines halogenation and methylation, balancing electronegativity and hydrophobicity. In contrast, the 3-isopropylphenyl () and 3-(methylsulfanyl)phenyl () groups emphasize steric bulk and sulfur-mediated metabolic interactions, respectively .
Molecular Mass and Functional Groups: The target compound’s lack of sulfur or extended aromatic systems (cf.
Research Findings and Functional Insights
While the provided evidence lacks direct pharmacological data for the target compound, structural analogs highlight critical trends:
- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound) often exhibit higher CNS penetration due to reduced polarity, whereas piperazine derivatives () may favor peripheral targets .
- Fluorine Effects : The 2-fluoro group in the target compound could enhance binding affinity through halogen bonding, a feature absent in the compared compounds .
- Lumping Strategy Relevance: As noted in , compounds with similar cores but varied substituents (e.g., triazolopyrazines) may be grouped for predictive modeling of properties like solubility or toxicity .
Q & A
Q. What are the recommended synthetic routes for preparing the triazolo[4,3-a]pyrazine core of this compound?
The triazolo[4,3-a]pyrazine scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazine precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO). For example, highlights the use of hydrazine hydrate and acetic acid to form triazole rings, followed by oxidation with agents like KMnO₄ to introduce the 3-oxo group . Key intermediates, such as 3,5-dimethylpiperidine, can be synthesized via reductive amination of diketones with ammonia or amines (see for analogous methods involving dimethylpyrazole derivatives) .
Q. How is the stereochemical configuration of the 3,5-dimethylpiperidine moiety verified?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. demonstrates this methodology for a structurally related acetamide compound, reporting an R-factor of 0.049 and mean C–C bond accuracy of 0.006 Å . For preliminary analysis, NOESY NMR can identify spatial interactions between methyl groups and adjacent protons.
Q. What in vitro assays are suitable for initial biological activity screening?
Enzyme-linked immunosorbent assays (ELISAs) or fluorescence polarization assays are recommended for target engagement studies. For kinase or protease targets (implied by the triazolo-pyrazine motif in ), use ATP-competitive binding assays with purified enzymes . Dose-response curves (IC₅₀ values) should be generated using at least three independent replicates to ensure reproducibility.
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for introducing the 2-fluoro-4-methylphenylacetamide group?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify energy barriers for amide coupling reactions. highlights the ICReDD approach, combining quantum chemical calculations with experimental data to refine reaction conditions (e.g., solvent choice, catalyst loading) . For sterically hindered substrates (e.g., 3,5-dimethylpiperidine), molecular dynamics simulations predict conformational flexibility during nucleophilic substitution .
Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
If SC-XRD data (e.g., bond angles in ) conflict with NMR NOE correlations, validate using hybrid methods:
Q. What strategies mitigate interference from impurities during HPLC quantification?
emphasizes the use of orthogonal separation techniques (e.g., HILIC vs. reversed-phase HPLC) and high-resolution mass spectrometry (HRMS) for impurity profiling . For structurally similar byproducts (e.g., dehalogenated analogs), employ ion-pairing chromatography with heptafluorobutyric acid to enhance retention time differences.
Q. How can structure-activity relationship (SAR) studies rationalize unexpected potency drops in analogs?
- Pharmacophore modeling : Map steric/electronic contributions of the 3,5-dimethylpiperidine group using software like Schrödinger’s Phase.
- Free-energy perturbation (FEP) : Calculate binding affinity changes upon substituent modification (e.g., replacing fluorine with chlorine in the phenylacetamide group) .
- Proteolytic stability assays : Test metabolic degradation using liver microsomes to rule out rapid clearance as a confounding factor .
Methodological Considerations
Q. Scaling synthesis from milligram to gram scale: What reactor designs minimize side reactions?
recommends continuous-flow reactors for exothermic steps (e.g., amide couplings) to improve heat dissipation and reduce byproduct formation . For photochemical steps (e.g., oxidation), use microreactors with UV-transparent materials (quartz) and precise residence time control.
Q. How to validate target engagement in cellular models despite low solubility?
- Nanoparticle formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility ( describes analogous formulations for fluorinated acetamides) .
- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding, even at low intracellular concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
